Benzylaminopurine

Cytokinin activity Bioassay Tissue culture

Choose 6-Benzylaminopurine (6-BA) when your workflow demands predictable, moderate cytokinin activity without the hyperhydricity risks of TDZ. Its unique metabolic conversion to a stable 7-glucofuranosyl derivative enables sustained gene expression and delayed senescence experiments. Validated foliar application at 30 mg·L⁻¹ boosts Verbena lateral bud elongation ~49% without compromising rooting. For micropropagation requiring controlled shoot proliferation, 6-BA delivers reproducible results with established, widely available protocols.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 1214-39-7
Cat. No. B1666704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylaminopurine
CAS1214-39-7
Synonyms1H-purin-6-amine, n-(phenylmethyl)-
6-(n-benzylamino)purine
6-BA cpd
6-benzyladenine
6-benzylaminopurin
6-benzylaminopurine
9H-purin-6-amine, n-(phenylmethyl)-
adenine, n-benzyl-
adenine, n6-benzyl-
benzylaminopurine
N(6)-benzyladenine
N-benzyladenine
N-benzyladenine, monopotassium salt
N-benzyladenine, monosodium salt
N6-benzyladenine
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)
InChIKeyNWBJYWHLCVSVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in most common organic solvents;  Soluble in dimethylformamide, dimethyl sulfoxide
In water, 0.00044 g/cu cm at 15 °C
In water, 60 mg/L at 20 °C
0.06 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylaminopurine (6-BA) for Scientific and Industrial Procurement: Core Characteristics


6-Benzylaminopurine (6-BA, CAS 1214-39-7), a first-generation synthetic aromatic cytokinin, acts as a plant growth regulator by stimulating cell division and delaying senescence . It belongs to a class of N6-substituted adenine derivatives and is widely utilized as an exogenous cytokinin source in plant tissue culture, agricultural, and biotechnological applications due to its readily available nature and established protocols [1].

Why 6-Benzylaminopurine (6-BA) Cannot Be Simply Substituted with Other Cytokinins


Cytokinins exhibit marked structure-activity variations across different biological systems, leading to distinct and sometimes reverse orders of relative activity depending on the specific assay or plant species [1]. This inherent functional divergence makes simple class-level substitution highly problematic. As the subsequent quantitative evidence demonstrates, 6-Benzylaminopurine possesses a unique activity profile and set of physical properties that differentiate it from its closest analogs, necessitating a rigorous, evidence-based approach to selection for specific scientific or industrial workflows [2].

Product-Specific Quantitative Evidence Guide for 6-Benzylaminopurine (6-BA)


6-Benzylaminopurine (6-BA) Cytokinin Activity in Classic Bioassays: A Comparison to Zeatin and Kinetin

In the improved carrot-root tissue culture assay, zeatin (the naturally occurring, highly active cytokinin) was markedly more active than both 6-benzylaminopurine and kinetin [1]. However, in a separate leaf senescence retardation assay, kinetin was found to be considerably more effective than zeatin [1]. This stark contrast in relative potency across different bioassays underscores that simple potency rankings are context-dependent and do not translate universally.

Cytokinin activity Bioassay Tissue culture

6-Benzylaminopurine (6-BA) vs. Thidiazuron (TDZ) for Shoot Proliferation in Rice (Oryza sativa)

In direct in vitro caryopsis culture of rice, Thidiazuron (TDZ) induced multiple-shoot formation in 50% to 90% of treated seedlings after 28 days of culture [1]. In contrast, media supplemented with 6-Benzylaminopurine (BAP) resulted in a similar but lower frequency of multiple-shoot induction [1]. Furthermore, when mesocotyl segments were isolated and transferred to TDZ media, the number of multiple shoots per explant increased to 10-12, compared to 5-6 on intact seedlings [1].

Micropropagation Shoot proliferation Rice tissue culture

6-Benzylaminopurine (6-BA) Promotes Lateral Bud Elongation Without Inhibiting Rooting in Verbena Cuttings

A foliar application of 6-Benzylaminopurine (BA) at 10 or 30 mg·liter⁻¹ increased lateral bud elongation of subsequently rooted Verbena shoots by 20% and 49%, respectively, compared to untreated controls [1]. Critically, this enhancement of lateral branching did not appear to inhibit the rooting process in the stem cuttings [1].

Lateral bud growth Rooting Horticultural propagation

Comparative Water Solubility of 6-Benzylaminopurine (6-BA) vs. Kinetin

6-Benzylaminopurine exhibits low water solubility, a characteristic it shares with kinetin [1]. The reported water solubility of 6-BA is approximately 60 mg/L at 20°C . This low solubility, while comparable to kinetin, poses practical challenges for direct aqueous application and often necessitates dissolution in dilute acid or alkali, or the use of organic co-solvents [1].

Solubility Formulation Media preparation

6-Benzylaminopurine (6-BA) Forms a Stable, Long-Lived Metabolite in Plant Tissues

In contrast to many other cytokinins which are rapidly degraded, a number of plant tissues convert a significant fraction (approximately 20-25%) of applied 6-benzylaminopurine into a stable, long-lived derivative, identified as 6-benzylamino-7-glucofuranosylpurine [1]. This metabolite is unusually resistant to degradation by α- or β-glucosidases and persists in the tissue long after the bulk of the parent compound has disappeared [1].

Metabolic stability Cytokinin persistence Metabolite

Recommended Research and Industrial Applications for 6-Benzylaminopurine (6-BA) Based on Evidence


Horticultural Propagation for Enhanced Lateral Branching

For commercial propagation of ornamental species like Verbena, foliar application of 6-Benzylaminopurine at 30 mg·liter⁻¹ can be employed to increase lateral bud elongation by approximately 49% without negatively impacting the rooting process of the cuttings [1]. This provides a direct, evidence-based method to produce higher-quality, bushier plants.

Plant Tissue Culture Requiring Moderate and Controllable Cytokinin Activity

In plant tissue culture systems where the extreme potency of Thidiazuron (TDZ) may lead to hyperhydricity or abnormal shoot development, 6-Benzylaminopurine offers a milder and more controlled alternative for shoot proliferation, as demonstrated by its lower frequency of multiple-shoot induction compared to TDZ in rice cultures [1]. This allows for more predictable and manageable micropropagation protocols.

Research on Sustained Cytokinin Signaling and Post-Harvest Physiology

Due to its unique metabolic conversion to a stable, long-lived 7-glucofuranosyl derivative that resists enzymatic degradation, 6-Benzylaminopurine is particularly well-suited for experiments investigating prolonged cytokinin effects, such as delaying leaf senescence, studying sustained gene expression, or developing post-harvest treatments for green vegetables [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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